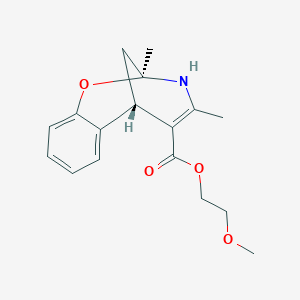![molecular formula C18H15FN4O2 B11471808 10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one](/img/structure/B11471808.png)
10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives. This compound is characterized by its unique structure, which includes a triazino ring fused with a benzimidazole moiety, and a fluorophenoxyethyl side chain. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Triazino Ring: The next step involves the cyclization of the benzimidazole with a triazine derivative. This can be achieved through a nucleophilic substitution reaction, where the benzimidazole acts as a nucleophile.
Attachment of the Fluorophenoxyethyl Side Chain: The final step involves the introduction of the fluorophenoxyethyl side chain. This can be achieved through an etherification reaction, where the fluorophenol is reacted with an appropriate alkylating agent in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of quinone derivatives, while reduction could yield alcohols or amines.
Scientific Research Applications
10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one has several scientific research applications:
Medicinal Chemistry: The compound is of interest for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It may have applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 10-[2-(4-methylphenoxy)ethyl]-3-phenyl-[1,2,4]triazino[4,3-a]benzimidazol-4-one
- 1,2,4-triazino[5,6-b]indole derivatives
Uniqueness
10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one is unique due to the presence of the fluorophenoxyethyl side chain, which can impart distinct pharmacological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets.
Properties
Molecular Formula |
C18H15FN4O2 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
10-[2-(4-fluorophenoxy)ethyl]-3-methyl-[1,2,4]triazino[4,3-a]benzimidazol-4-one |
InChI |
InChI=1S/C18H15FN4O2/c1-12-17(24)23-16-5-3-2-4-15(16)22(18(23)21-20-12)10-11-25-14-8-6-13(19)7-9-14/h2-9H,10-11H2,1H3 |
InChI Key |
NTPRPUJNHNZMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N(C3=CC=CC=C3N2C1=O)CCOC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorophenyl)-5-oxo-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471732.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11471740.png)

![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11471754.png)
![2-{4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazino}-1-ethanol](/img/structure/B11471756.png)
![5-Oxo-3-phenyl-7-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471761.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11471768.png)
![7-{4-[(3-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471774.png)
![1-benzyl-6-cyclohexyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11471783.png)
![9,10-dimethoxy-2-[(4-methoxyphenyl)(methyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11471785.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}propanamide](/img/structure/B11471798.png)
![3-(2,3-Dimethoxyphenyl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}-1-propanone](/img/structure/B11471800.png)
![N,4,6-trimethyl-N-phenyl-3-{[(2,4,6-trimethoxyphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11471810.png)
![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(4-fluorophenyl)ethyl]amino]-, ethyl ester](/img/structure/B11471815.png)
